molecular formula C8H13N B1355124 2,2-Dimethylhex-5-enenitrile CAS No. 84173-95-5

2,2-Dimethylhex-5-enenitrile

Cat. No.: B1355124
CAS No.: 84173-95-5
M. Wt: 123.2 g/mol
InChI Key: FMYANDVTIGLEES-UHFFFAOYSA-N
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Description

2,2-Dimethylhex-5-enenitrile (C₈H₁₃N) is an unsaturated nitrile characterized by a six-carbon chain with a terminal nitrile group (-CN), a double bond at the 5-position, and two methyl substituents at the 2-position.

Properties

IUPAC Name

2,2-dimethylhex-5-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-4-5-6-8(2,3)7-9/h4H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYANDVTIGLEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517773
Record name 2,2-Dimethylhex-5-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84173-95-5
Record name 2,2-Dimethylhex-5-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylhex-5-enenitrile typically involves the reaction of 4-bromo-1-butene with isobutyronitrile. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves the use of a base to deprotonate the isobutyronitrile, followed by a nucleophilic substitution reaction with 4-bromo-1-butene .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhex-5-enenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethylhex-5-enenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylhex-5-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes compounds with partial structural overlap, allowing for indirect comparisons:

2.1. 2,2-Dimethylhex-5-enal (CAS: 52278-99-6)
  • Structure : Shares the same carbon backbone (C₈H₁₄O) but replaces the nitrile group with an aldehyde (-CHO).
  • Key Differences :
    • Reactivity : Aldehydes are more electrophilic than nitriles, making 2,2-dimethylhex-5-enal more prone to nucleophilic addition (e.g., Grignard reactions) compared to the nitrile’s preference for hydrolysis or reduction .
    • Physical Properties : The aldehyde has a lower molecular mass (126.2 g/mol vs. 123.2 g/mol for the nitrile) and likely a lower boiling point due to weaker intermolecular forces.
2.2. 6-[[2-(Hydroxymethyl)phenyl]dimethylsilyl]hex-5-enenitrile (CAS: 853955-62-1)
  • Structure : Features a hex-5-enenitrile backbone modified with a bulky silyl-hydroxymethylphenyl group.
  • Key Differences :
    • Steric Effects : The silyl substituent increases steric hindrance, reducing reactivity at the nitrile group compared to 2,2-dimethylhex-5-enenitrile.
    • Polarity : The hydroxymethyl group elevates polarity (PSA = 44.02 Ų), enhancing solubility in polar solvents relative to the simpler dimethylhexenenitrile .
2.3. 1,5-Dimethylhex-4-enyl Acetate (CAS: 19162-00-6)
  • Structure : Contains an acetate ester instead of a nitrile, with a double bond at the 4-position.
  • Key Differences: Functional Group Reactivity: Esters undergo hydrolysis or transesterification, whereas nitriles participate in cyano-specific reactions (e.g., Strecker synthesis). Applications: Acetates like this are often used in fragrances or plasticizers, contrasting with nitriles’ roles in agrochemicals or adhesives .

Research Limitations and Gaps

  • Experimental Data: No direct studies on this compound were found in the provided evidence. Comparisons rely on structural analogs.
  • Synthetic Routes : The nitrile’s synthesis likely parallels methods for aliphatic nitriles (e.g., dehydration of amides or alkylation of acrylonitrile), but specific protocols are undocumented here.
  • Safety/Toxicity : Nitriles generally exhibit toxicity (e.g., cyanide release during metabolism), but hazard data for this compound remain unverified .

Biological Activity

2,2-Dimethylhex-5-enenitrile (CAS Number: 84173-95-5) is an organic compound characterized by its nitrile group (-CN) attached to a hexene chain with two methyl groups at the second carbon position. This unique structure allows it to participate in various chemical reactions and has garnered interest for its potential biological activities.

The molecular formula of this compound is C8H13NC_8H_{13}N. It is a versatile compound that can undergo several types of reactions:

  • Oxidation : Can be oxidized to form carboxylic acids or other derivatives.
  • Reduction : The nitrile group can be reduced to primary amines.
  • Substitution : Participates in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The nitrile group can form reactive intermediates that interact with enzymes, receptors, and other biomolecules, influencing various biological pathways. This mechanism underlies its potential applications in medicinal chemistry and drug development.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit certain cancer cell lines, although detailed mechanisms remain under investigation.
  • Antimicrobial Activity : There are indications of its effectiveness against various pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Enzyme Interactions : The compound's ability to modulate enzyme activity suggests potential applications in metabolic pathway research.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity :
    • A study explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation.
    • Table 1 : Inhibitory Effects on MCF-7 Cells
    Concentration (µM)Cell Viability (%)
    0100
    1085
    2565
    5045
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacteria.
  • Enzyme Interaction Study :
    • A kinetic study evaluated the interaction of this compound with cytochrome P450 enzymes. Results showed that the compound could act as a competitive inhibitor, suggesting implications for drug metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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